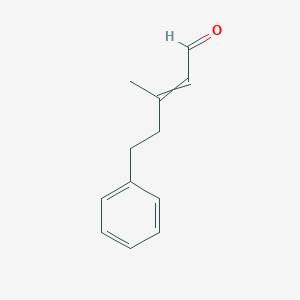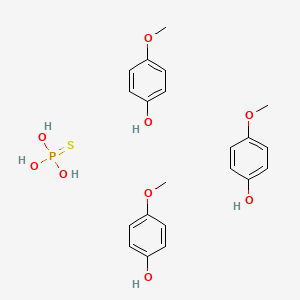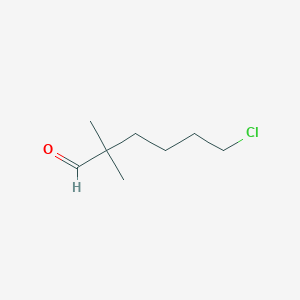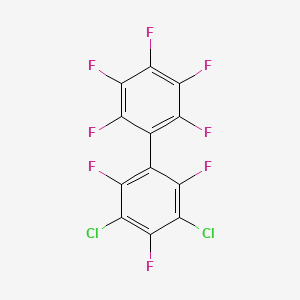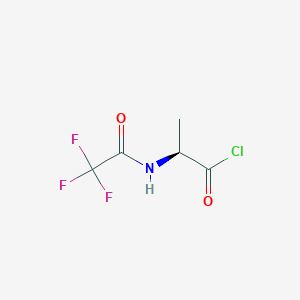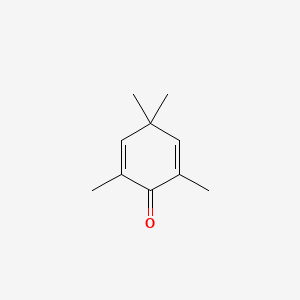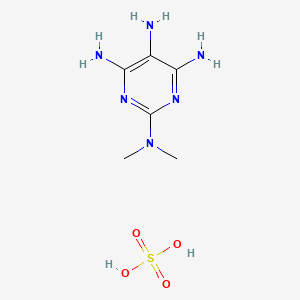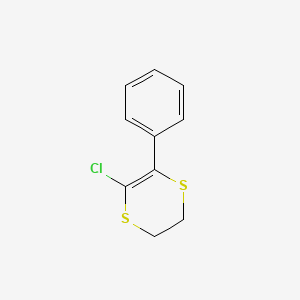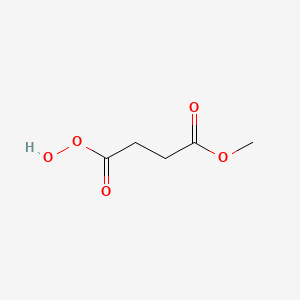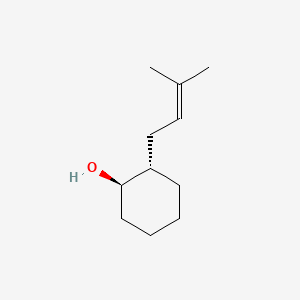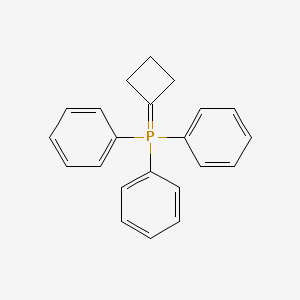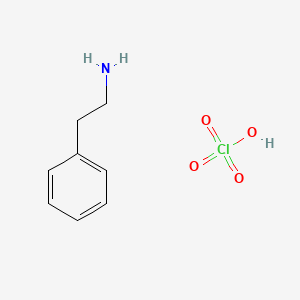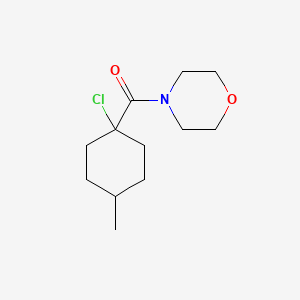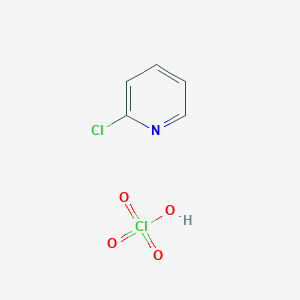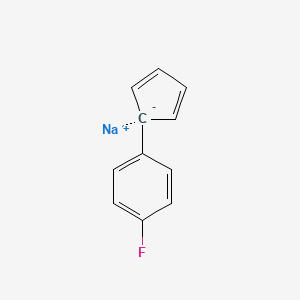
sodium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene is a compound that combines the properties of sodium, cyclopentadienyl, and fluorobenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene typically involves the reaction of sodium cyclopentadienide with 4-fluorobenzene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the deprotonation of cyclopentadiene to form sodium cyclopentadienide, which then reacts with 4-fluorobenzene to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyclopentadienyl or fluorobenzene moieties.
Substitution: The compound can undergo substitution reactions where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentadienone derivatives, while substitution reactions can produce a variety of substituted benzene compounds .
Aplicaciones Científicas De Investigación
Sodium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of advanced materials, including polymers and nanocomposites
Mecanismo De Acción
The mechanism by which sodium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentadienyl moiety can participate in π-π interactions, while the fluorobenzene group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Cyclopenta-2,4-dien-1-yl)-4-nitrobenzene
- 3-(Cyclopenta-2,4-dien-1-ylmethylene)-6-methylenecyclohexa-1,4-diene
- 1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate
Uniqueness
Sodium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene is unique due to the presence of the sodium ion, which imparts distinct reactivity and solubility properties.
Propiedades
Número CAS |
53300-15-5 |
|---|---|
Fórmula molecular |
C11H8FNa |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
sodium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene |
InChI |
InChI=1S/C11H8F.Na/c12-11-7-5-10(6-8-11)9-3-1-2-4-9;/h1-8H;/q-1;+1 |
Clave InChI |
NVSZGRNDQPXRTI-UHFFFAOYSA-N |
SMILES canónico |
C1=C[C-](C=C1)C2=CC=C(C=C2)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


